DNA Polymerase III Inhibition Potency: 6-AU vs. Optimized Aryl-Substituted Analog (TMAU)
The unsubstituted 6-anilinouracil parent is a markedly weaker inhibitor of Bacillus subtilis DNA polymerase III compared to the optimized 6-(3,4-trimethyleneanilino)uracil (TMAU). The parent compound displays a Ki of approximately 850 nM, whereas TMAU achieves a Ki of 420 nM, representing a 2-fold improvement in binding affinity solely from aryl ring substitution [1]. This difference is critical for researchers selecting a tool compound for enzymatic studies.
| Evidence Dimension | Inhibition constant (Ki) against B. subtilis DNA polymerase III (wild-type Pol III) |
|---|---|
| Target Compound Data | Ki = 850 nM (6-Anilinouracil, parent compound) |
| Comparator Or Baseline | Ki = 420 nM (6-(3,4-trimethyleneanilino)uracil, TMAU) |
| Quantified Difference | 2.0-fold lower potency for the parent scaffold |
| Conditions | Purified enzyme assay; B. subtilis DNA polymerase III; J. Med. Chem. 1980, 23, 34-38. |
Why This Matters
Procurement of the parent compound as a biological tool must account for its intrinsically lower target engagement; it is suitable as a baseline control, not as a potent inhibitor.
- [1] Wright GE, Brown NC. Inhibitors of Bacillus subtilis DNA polymerase III. 6-Anilinouracils and 6-(alkylamino)uracils. J Med Chem. 1980 Jan;23(1):34-8. doi: 10.1021/jm00175a007. PMID: 6767030. View Source
